molecular formula C7H9BrN2O B13008887 (6-Bromo-4-methoxypyridin-3-yl)methanamine

(6-Bromo-4-methoxypyridin-3-yl)methanamine

Cat. No.: B13008887
M. Wt: 217.06 g/mol
InChI Key: LFZFJEBAQLXUOA-UHFFFAOYSA-N
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Description

(6-Bromo-4-methoxypyridin-3-yl)methanamine is a chemical compound with the molecular formula C7H9BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and methoxy groups on the pyridine ring makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-4-methoxypyridin-3-yl)methanamine typically involves the bromination of 4-methoxypyridine followed by the introduction of the methanamine group. One common method is:

    Bromination: 4-methoxypyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide to introduce the bromine atom at the 6-position.

    Amination: The brominated intermediate is then reacted with methanamine under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-4-methoxypyridin-3-yl)methanamine undergoes several types of chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products

    Substitution: Products depend on the nucleophile used, such as (6-amino-4-methoxypyridin-3-yl)methanamine.

    Oxidation: N-oxides of the original compound.

    Reduction: Dehalogenated products.

Scientific Research Applications

(6-Bromo-4-methoxypyridin-3-yl)methanamine has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Bromo-4-methoxypyridin-3-yl)methanamine depends on its application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, altering their activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromo-2-methoxypyridin-3-yl)methanamine
  • (6-Methoxypyridin-3-yl)methanamine
  • (6-Bromopyridin-3-yl)methanamine

Uniqueness

(6-Bromo-4-methoxypyridin-3-yl)methanamine is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

(6-bromo-4-methoxypyridin-3-yl)methanamine

InChI

InChI=1S/C7H9BrN2O/c1-11-6-2-7(8)10-4-5(6)3-9/h2,4H,3,9H2,1H3

InChI Key

LFZFJEBAQLXUOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1CN)Br

Origin of Product

United States

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